molecular formula C27H29NO7S B10763212 Naltriben methanesulfonate

Naltriben methanesulfonate

Cat. No.: B10763212
M. Wt: 511.6 g/mol
InChI Key: XRRFZOCDAWPIBB-ONIXXLMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naltriben methanesulfonate is a highly selective antagonist of the delta-2 opioid receptor. It is commonly used in scientific research to study the effects of opioid receptors, particularly the delta-2 subtype . This compound has been instrumental in understanding the binding and inhibition mechanisms of opioid receptors.

Preparation Methods

The synthesis of naltriben methanesulfonate involves several steps, starting from the appropriate precursor molecules. The synthetic route typically includes the following steps:

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and efficiency.

Chemical Reactions Analysis

Naltriben methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naltriben methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

Naltriben methanesulfonate exerts its effects by selectively binding to the delta-2 opioid receptor, inhibiting its activity. This binding prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways. The molecular targets involved include the delta-2 opioid receptor and associated G-proteins, which mediate the receptor’s effects on cellular functions .

Comparison with Similar Compounds

Naltriben methanesulfonate is unique in its high selectivity for the delta-2 opioid receptor. Similar compounds include:

These compounds differ in their selectivity, binding affinity, and chemical structure, highlighting the uniqueness of this compound in targeting the delta-2 opioid receptor.

Properties

Molecular Formula

C27H29NO7S

Molecular Weight

511.6 g/mol

IUPAC Name

(2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid

InChI

InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20?,24-,25?,26+;/m0./s1

InChI Key

XRRFZOCDAWPIBB-ONIXXLMQSA-N

Isomeric SMILES

CS(=O)(=O)O.C1CC1CN2CCC34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6

Canonical SMILES

CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6

Origin of Product

United States

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